molecular formula C35H30CrN6NaO10S2+ B12759955 Sodium (N-(8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)methanesulphonamidato(2-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) CAS No. 83249-64-3

Sodium (N-(8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)methanesulphonamidato(2-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)

Cat. No.: B12759955
CAS No.: 83249-64-3
M. Wt: 833.8 g/mol
InChI Key: LJWBSSOQFOKKKC-UHFFFAOYSA-N
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Description

Sodium (N-(8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)methanesulphonamidato(2-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is a complex organic compound that features a chromate core coordinated with two distinct azo ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (N-(8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)methanesulphonamidato(2-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) typically involves the following steps:

    Formation of Azo Ligands: The azo ligands are synthesized through diazotization reactions, where aromatic amines react with nitrous acid to form diazonium salts, which are then coupled with phenolic compounds.

    Chromate Coordination: The synthesized azo ligands are then coordinated with a chromate ion under controlled pH conditions to form the final complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitroso derivatives.

    Reduction: Reduction of the azo groups can yield amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Dye and Pigment Industry: Due to its vibrant color, this compound is used as a dye or pigment in various applications.

    Analytical Chemistry: It can be used as a reagent for the detection of certain metal ions.

Biology and Medicine

    Biological Staining: The compound can be used in histological staining to highlight specific structures in biological tissues.

Industry

    Textile Industry: Used as a dye for coloring fabrics.

    Paints and Coatings: Incorporated into paints and coatings for its color properties.

Mechanism of Action

The compound exerts its effects primarily through its chromate core and azo ligands. The chromate ion can participate in redox reactions, while the azo groups can engage in various chemical interactions. The molecular targets and pathways involved depend on the specific application, such as binding to metal ions in analytical chemistry or interacting with biological tissues in staining applications.

Comparison with Similar Compounds

Similar Compounds

    Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate (SNAC): Another compound with a similar coordination structure but different functional groups.

    Sodium chromate: A simpler chromate compound without the complex azo ligands.

Uniqueness

Sodium (N-(8-((5-(ethylsulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)methanesulphonamidato(2-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) is unique due to its dual azo ligands, which provide distinct chemical properties and applications compared to simpler chromate compounds.

Properties

CAS No.

83249-64-3

Molecular Formula

C35H30CrN6NaO10S2+

Molecular Weight

833.8 g/mol

IUPAC Name

sodium;chromium;N-[8-[(5-ethylsulfonyl-2-hydroxyphenyl)diazenyl]-7-hydroxynaphthalen-1-yl]methanesulfonamide;1-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C19H19N3O6S2.C16H11N3O4.Cr.Na/c1-3-30(27,28)13-8-10-16(23)15(11-13)20-21-19-17(24)9-7-12-5-4-6-14(18(12)19)22-29(2,25)26;20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;;/h4-11,22-24H,3H2,1-2H3;1-9,20-21H;;/q;;;+1

InChI Key

LJWBSSOQFOKKKC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=C2C(=CC=C3)NS(=O)(=O)C)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.[Na+].[Cr]

Origin of Product

United States

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